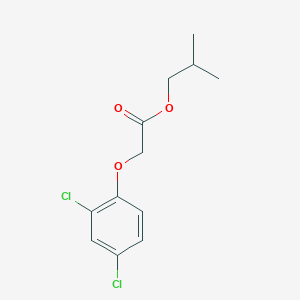
5-Methyl-5-phenylhydantoin
概要
説明
5-Methyl-5-phenylhydantoin (MPH) is a synthetic compound that has been used in various scientific research applications, including in pharmacology and biochemistry. It is a heterocyclic compound consisting of a five-membered ring with a nitrogen atom and two methyl groups. MPH is a common structural component of many drugs and has been studied for its biochemical and physiological effects.
科学的研究の応用
Anticorrosion Applications
5-Methyl-5-phenylhydantoin (MPHYD) has been studied as a corrosion inhibitor for mild steel in acidic solutions. Research demonstrates that MPHYD, along with other hydantoin derivatives, shows promising results in protecting mild steel surfaces from corrosion in acidic environments. These inhibitors operate as mixed-type inhibitors and follow the Langmuir adsorption isotherm model. Their protective capabilities were confirmed through experimental methods like Tafel polarization measurements and Scanning Electron Microscopy (SEM) analyses (Olasunkanmi et al., 2018).
Thermodynamic Properties
The thermodynamic properties of this compound have been a subject of research, particularly its combustion energies and enthalpies of formation. These properties are crucial for understanding the substance's behavior under different conditions. The standard molar energies of combustion and standard molar enthalpies of formation in the crystalline phase have been determined through experiments like static-bomb combustion calorimetry (Ledo et al., 2016).
Pharmaceutical Relevance
While the focus is not on drug usage and side effects, it's worth noting that derivatives of this compound have been explored for their pharmaceutical potential. Studies have investigated the role of the aromatic ring topologies in the search for selective serotonin receptor ligands among phenylpiperazine hydantoin derivatives. These compounds have shown affinity towards various serotoninergic receptors, demonstrating their potential significance in medicinal chemistry (Handzlik et al., 2014).
作用機序
Target of Action
5-Methyl-5-phenylhydantoin is known to interact with sodium channels and L-type calcium channels . These channels play a crucial role in the transmission of electrical signals in neurons, which is essential for normal brain function.
Mode of Action
The compound acts as an unspecific sodium channel blocker , inhibiting the rapid influx of sodium ions into neurons that occurs during an action potential . This reduces the excitability of the neurons, preventing the generation of abnormal electrical signals. Additionally, it blocks the calcium entry through voltage-dependent L-type calcium channels .
Biochemical Pathways
It is known that the compound can inhibit the action ofN-acetyltransferase , an enzyme involved in the metabolism of certain drugs and neurotransmitters .
Pharmacokinetics
It is known that the compound can be used as a reactant for the synthesis of beta-amino alcohols . These compounds have been shown to inhibit the anti-tubercular target N-acetyltransferase .
Result of Action
It has been suggested that the compound could have potential as anantiplatelet agent . This is based on the observation that some compounds with a similar structure have been found to inhibit platelet aggregation .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the compound’s reactivity can be affected by the presence of different organohalogen reagents and the temperature at which the reaction takes place . Furthermore, the compound’s lipophilicity can be increased by the introduction of different alkyl, cycloalkyl, and alkenyl groups in position N3 .
Safety and Hazards
生化学分析
Biochemical Properties
The biochemical properties of 5-Methyl-5-phenylhydantoin are not fully understood. It is known that it can interact with various enzymes, proteins, and other biomolecules. For instance, it has been used as a reactant for the synthesis of beta-amino alcohols, which are inhibitors of the anti-tubercular target N-acetyltransferase .
Cellular Effects
It is known that hydantoin derivatives, including this compound, can exert various effects on nervous systems, most of which are compatible with an anticonvulsant action .
Molecular Mechanism
It is known that hydantoin derivatives can exert their effects through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the standard molar energies of combustion of this compound were obtained by static-bomb combustion calorimetry .
Dosage Effects in Animal Models
It is known that hydantoin derivatives can exert various effects on nervous systems, most of which are compatible with an anticonvulsant action .
Metabolic Pathways
It is known that hydantoin derivatives can be metabolized through various pathways, including aromatic hydroxylation .
Transport and Distribution
It is known that hydantoin derivatives can interact with various transporters and binding proteins .
Subcellular Localization
It is known that hydantoin derivatives can be directed to specific compartments or organelles through various targeting signals or post-translational modifications .
特性
IUPAC Name |
5-methyl-5-phenylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-10(7-5-3-2-4-6-7)8(13)11-9(14)12-10/h2-6H,1H3,(H2,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNGWGQUYLVSFND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201311373 | |
| Record name | 5-Methyl-5-phenylhydantoin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201311373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6843-49-8 | |
| Record name | 5-Methyl-5-phenylhydantoin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6843-49-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-5-phenylhydantoin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006843498 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6843-49-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14839 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Methyl-5-phenylhydantoin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201311373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methyl-5-phenylimidazolidine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.207 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-Methyl-5-phenylhydantoin | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R5C75HK8E7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-methylsulfanyl-2-[(2,2,2-trifluoroacetyl)amino]butanoate](/img/structure/B155003.png)





![4-Chloro-6-(trifluoromethyl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B155016.png)






